8-Chloroquinazolin-2-amine
Overview
Description
Synthesis Analysis
Research has been conducted on the synthesis of new quinazolinone derivatives with potent antimicrobial activity . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . They are considered as an important pharmacophore .
Chemical Reactions Analysis
The Pd-catalyzed arylation of very hindered α,α,α-trisubstituted primary amines has been reported . Kinetics-based mechanistic analysis and rational design have led to the development of two biarylphosphine ligands that allow the transformation to proceed with excellent efficiency .
Physical And Chemical Properties Analysis
8-Chloroquinazolin-2-amine is a colorless solid with a molecular weight of 181.61 g/mol and a melting point of 199-201°C.
Scientific Research Applications
- Quinazoline derivatives have been found to have anti-bacterial properties .
- In one study, N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine compounds showed potent activity against E. coli, P. aeruginosa and S. epidermidis with the MIC of 3 µg/mL .
- Quinazoline derivatives have been found to have anti-tuberculosis properties .
- In one study, a compound exhibited antitubercular activity at 6.25 µg/mL .
Anti-Cancer
Anti-Inflammation
Anti-Bacterial
Anti-Virus
Anti-Tuberculosis
Anti-Hypertension
- Quinazoline derivatives have been found to have anti-HIV properties .
- In one study, a compound exhibited anti-HIV activity at 7.15 µg/mL .
Anti-HIV
Anti-Analgesic
Anti-Parkinsonism
Anti-Malarial
Anti-Fungal
Anti-Psychotic
Anti-Oxidant
Anti-Convulsant
Anti-Diabetic
Anti-Asthmatic
Anti-Ulcer
Anti-Depressant
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-chloroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVPZLGZIYQHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671904 | |
Record name | 8-Chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinazolin-2-amine | |
CAS RN |
1185113-73-8 | |
Record name | 8-Chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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